2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile
Overview
Description
The compound is a derivative of pyrazine, which is a heterocyclic compound containing nitrogen . It also contains a tert-butyl group, which is a common substituent in organic chemistry.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazine ring, possibly through a cyclization reaction . The tert-butyl group could be introduced through a substitution reaction .
Molecular Structure Analysis
The molecular structure would be based on the pyrazine ring, with the tert-butyl group and the acetonitrile group attached at specific positions . The exact structure would depend on the positions of these substituents.
Chemical Reactions Analysis
As a pyrazine derivative, this compound could potentially undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyrazine derivatives are generally stable and may have varying degrees of solubility in different solvents .
Scientific Research Applications
Synthesis and Reactivity
The compound 2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile serves as a versatile intermediate in synthetic organic chemistry, particularly in the synthesis of heterocyclic compounds. A study demonstrated the reactivity of similar structures with carbonyl compounds to obtain a range of derivatives. This reactivity highlights its utility in synthesizing complex molecules with potential pharmacological applications, excluding direct usage or dosage implications. (L. Mironovich, M. Kostina, A. Y. Podol’nikova, 2013)
Formation of Pyrazolo[1,5-a]pyrazin Derivatives
Another important application is in the formation of pyrazolo[1,5-a]pyrazin derivatives, which are crucial for the development of new heterocyclic systems. Research has shown the successful synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles, which further underwent annulation with pyridine ring, leading to the creation of novel pyrazolo[1,5-a]pyrido[2,1-c]pyrazine systems. This process underscores the compound's role in expanding the chemical space of heterocyclic chemistry. (N. M. Tsizorik et al., 2019)
Chemical Transformations and Derivatives
Further studies have elaborated on the compound's chemical transformations, leading to the synthesis of diverse heterocyclic frameworks. The ability to undergo various reactions, including diazotization and formylation, allows for the exploration of novel chemical pathways and the design of molecules with potential biological activity, steering clear of discussions on their medical use or side effects. (L. Mironovich, D. Shcherbinin, 2014)
Advanced Heterocyclic Systems
Investigations into anionic cascade recyclizations highlight the compound's potential to generate complex heterocyclic systems, such as pyrrolo[1,2-b][1,2,4]triazine and [1,2,4]triazino[2′,3′:1,5]pyrrolo[3,2-c]isoquinoline derivatives. These findings are instrumental in the development of new materials and bioactive molecules, offering a glimpse into the vast applications of this compound in material science and bioorganic chemistry. (S. M. Ivanov, 2020)
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(2-tert-butyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-12(2,3)11-8-10-9-15(5-4-13)6-7-16(10)14-11/h8H,5-7,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDIZWHYXJZUKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2CCN(CC2=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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